N-Isopropyl Carvedilol

描述

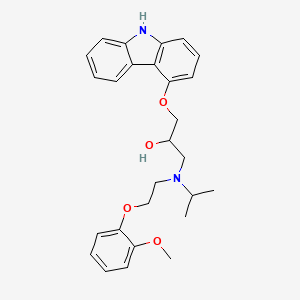

Structure

3D Structure

属性

IUPAC Name |

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-propan-2-ylamino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O4/c1-19(2)29(15-16-32-25-13-7-6-12-24(25)31-3)17-20(30)18-33-26-14-8-11-23-27(26)21-9-4-5-10-22(21)28-23/h4-14,19-20,28,30H,15-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUBFKUWSKDUMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCOC1=CC=CC=C1OC)CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20732013 | |

| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl](propan-2-yl)amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246819-01-1 | |

| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl](propan-2-yl)amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Isopropyl Carvedilol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4HQ9ZD24X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Structural Elucidation & Control of N-Isopropyl Carvedilol

Executive Summary

In the high-stakes domain of pharmaceutical impurity profiling, N-Isopropyl Carvedilol (CAS: 1246819-01-1) represents a critical process-related impurity.[1][2] Arising typically from the unintended alkylation of the secondary amine in Carvedilol, this impurity poses challenges in both synthesis control and downstream purification.

This guide provides a rigorous technical framework for the identification, structural elucidation, and control of N-Isopropyl Carvedilol. It is designed for analytical scientists and process chemists, moving beyond basic detection to establishing definitive structural proof and causal origin.

Part 1: Theoretical Origin & Synthetic Logic

The Mechanism of Formation

Carvedilol acts as a secondary amine. The formation of N-Isopropyl Carvedilol is classically attributed to N-alkylation or Reductive Amination .

-

Pathway A (Reductive Amination - Most Probable): This occurs when Carvedilol is exposed to Acetone (a common solvent for crystallization or cleaning) in the presence of a reducing environment (e.g., residual hydrides or catalytic hydrogenation conditions). The secondary amine reacts with acetone to form a Schiff base (imine/enamine), which is subsequently reduced to the N-isopropyl tertiary amine.

-

Pathway B (Direct Alkylation): Reaction with an isopropyl halide (e.g., 2-bromopropane) if used in the facility, though this is less common in standard Carvedilol synthesis routes.

Synthetic Pathway Visualization

The following diagram illustrates the transformation of the Carvedilol API into the N-Isopropyl impurity via the Acetone-Adduct pathway.

Figure 1: Mechanism of N-Isopropyl Carvedilol formation via reductive amination of the secondary amine core.

Part 2: Chromatographic Isolation (LC-UV-MS)

To elucidate the structure, the impurity must first be resolved from the parent API. N-Isopropyl Carvedilol, being a tertiary amine with an additional alkyl group, exhibits higher lipophilicity than Carvedilol.

HPLC/UPLC Method Parameters

The following protocol ensures baseline separation (Resolution > 2.0).

| Parameter | Specification | Causality / Rationale |

| Stationary Phase | C18 (L1) Hybrid Particle (e.g., BEH C18), 1.7 µm | High pH stability is required as basic mobile phases improve peak shape for amines. |

| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 9.5) | High pH keeps the amine neutral/less ionized, increasing retention and separation factor. |

| Mobile Phase B | Acetonitrile (ACN) | Strong solvent strength to elute the lipophilic N-isopropyl impurity. |

| Gradient | 20% B to 80% B over 15 mins | Shallow gradient required to resolve the impurity which likely elutes on the tail of the API. |

| Detection | UV @ 240 nm & 285 nm | 240 nm for the carbazole moiety; 285 nm for specificity. |

| Relative Retention (RRT) | ~1.15 - 1.25 | The isopropyl group adds hydrophobicity, causing later elution than Carvedilol. |

Part 3: Mass Spectrometry (MS/MS) Profiling

Mass spectrometry provides the first tier of structural confirmation. We utilize Electrospray Ionization (ESI) in Positive Mode.

MS Data Summary

-

Parent Carvedilol (MW): 406.47 Da

-

N-Isopropyl Carvedilol (MW): 448.55 Da (+42 Da shift corresponding to C3H6)

Fragmentation Logic (MS2)

In MS/MS, the fragmentation pattern confirms the location of the modification. The "N-isopropyl" group is attached to the central nitrogen, affecting the fragmentation of the ethyl-amine chain.

| Ion Type | m/z (approx) | Structural Assignment | Diagnostic Value |

| [M+H]+ | 449.2 | Protonated Molecular Ion | Confirms mass increase of +42 Da (Isopropyl). |

| Fragment A | ~224.1 | Carbazole-epoxide head group | Often unchanged, indicating the modification is NOT on the carbazole ring. |

| Fragment B | ~150-180 | Phenoxy-ethyl tail | Shifts in these fragments suggest the modification is on the amine linker. |

| Loss | -43 Da | Loss of Isopropyl radical/group | Definitive proof of the isopropyl moiety. |

Part 4: NMR Spectroscopy (Structural Confirmation)

While MS confirms the mass, NMR provides the connectivity. The 1H-NMR spectrum of N-Isopropyl Carvedilol will show distinct signals absent in the parent API.

Comparative NMR Table (DMSO-d6)

Note: Chemical shifts are representative estimates based on structural shielding/deshielding effects.

| Proton Assignment | Carvedilol (Parent) δ (ppm) | N-Isopropyl Carvedilol (Impurity) δ (ppm) | Analysis |

| N-H (Amine) | ~2.0 - 3.0 (Broad) | Absent | The loss of the secondary amine proton confirms N-substitution. |

| Isopropyl -CH (Methine) | N/A | ~3.0 - 3.5 (Septet) | Diagnostic signal. The methine proton of the isopropyl group, coupled to two methyls. |

| Isopropyl -CH3 (Methyls) | N/A | ~1.1 - 1.3 (Doublet) | Two equivalent methyl groups (6H integration). Strong diagnostic doublet. |

| Carbazole Aromatic | 7.0 - 8.3 (Multiplet) | 7.0 - 8.3 (Multiplet) | Unchanged. Confirms the carbazole core is intact. |

| Phenoxy Aromatic | 6.6 - 7.0 (Multiplet) | 6.6 - 7.0 (Multiplet) | Unchanged. Confirms the phenoxy tail is intact. |

Analytical Decision Workflow

The following DOT diagram outlines the logical flow for confirming the structure of N-Isopropyl Carvedilol.

Figure 2: Step-by-step analytical decision tree for structural confirmation.

Part 5: Regulatory & Control Strategy

ICH Q3A/Q3B Compliance

Under ICH guidelines, N-Isopropyl Carvedilol is considered a Process Related Impurity .

-

Reporting Threshold: 0.05% (or 0.10% depending on dose).

-

Identification Threshold: 0.10% (requires structural evidence provided above).

-

Qualification Threshold: 0.15% (requires safety/tox studies).

Control Measures

To mitigate the formation of this impurity during manufacturing:

-

Solvent Swap: Avoid using Acetone in the final crystallization step if the secondary amine is free. Use Ethyl Acetate or Isopropyl Alcohol (IPA) cautiously (IPA is less reactive than acetone but can still participate in alkylation under extreme conditions, though acetone/Schiff base formation is the primary risk).

-

pH Control: Ensure the reaction environment does not favor Schiff base formation (avoid acidic catalysis in the presence of ketones).

-

Purging: If formed, the impurity is more lipophilic; it can be purged using a wash with a non-polar solvent or by recrystallization from a polar solvent where the impurity remains in the mother liquor.

References

-

International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). ICH Guidelines.[3] [Link]

-

VEEPrho Standards. N-Isopropyl Carvedilol Structure and CAS Information.[Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of potential impurities in key intermediates of Carvedilol. J. Chem. Pharm.[2] Res., 2011, 3(6):33-45.[2] [Link]

Sources

An In-depth Technical Guide to N-Isopropyl Carvedilol: Synthesis, Characterization, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isopropyl Carvedilol, a recognized process-related impurity of the widely prescribed cardiovascular drug Carvedilol, serves as a critical reference standard in pharmaceutical quality control and assurance. This technical guide provides a comprehensive overview of N-Isopropyl Carvedilol, including its chemical identity, synthesis, and analytical characterization. A detailed, step-by-step high-performance liquid chromatography (HPLC) protocol for its quantification is presented, alongside a discussion of its presumptive mechanism of action, extrapolated from the known pharmacology of Carvedilol. This document is intended to be a valuable resource for researchers and professionals engaged in the development, manufacturing, and analysis of Carvedilol and its related substances.

Introduction: The Significance of N-Isopropyl Carvedilol in Pharmaceutical Analysis

Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1 adrenergic blocking properties, indicated for the treatment of heart failure and hypertension.[1][2] The synthesis of Carvedilol, like any complex organic molecule, can result in the formation of various process-related impurities.[3] N-Isopropyl Carvedilol is one such impurity that requires careful monitoring to ensure the safety and efficacy of the final drug product.[4] As a result, high-purity N-Isopropyl Carvedilol is essential as a reference standard for analytical method development, validation, and routine quality control of Carvedilol active pharmaceutical ingredient (API) and formulated products.[5][6]

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of N-Isopropyl Carvedilol is fundamental for its synthesis, purification, and analytical detection.

| Property | Value | Source(s) |

| CAS Number | 1246819-01-1 | [7][8][9] |

| Molecular Formula | C27H32N2O4 | [7][8][9] |

| Molecular Weight | 448.55 g/mol | [8][9] |

| IUPAC Name | 1-(9H-Carbazol-4-yloxy)-3-[amino]-2-propanol | [8] |

| Synonyms | Carvedilol N-isopropyl impurity | [8] |

Synthesis of N-Isopropyl Carvedilol

The synthesis of N-Isopropyl Carvedilol is typically undertaken for its use as a reference standard. It is often prepared as part of a broader effort to synthesize and characterize all potential impurities of Carvedilol. The logical pathway for its synthesis involves the reaction of a suitable Carvedilol precursor with an isopropylating agent.

Retrosynthetic Analysis

A logical retrosynthetic pathway for N-Isopropyl Carvedilol would involve the disconnection at the nitrogen atom, suggesting a reaction between Carvedilol and an isopropyl source, or the use of an N-isopropyl protected amine in the final condensation step of the Carvedilol synthesis.

Caption: Retrosynthetic pathways for N-Isopropyl Carvedilol.

Experimental Protocol: Synthesis of N-Isopropyl Carvedilol

This protocol is a representative method and may require optimization based on laboratory conditions and available starting materials.

Step 1: Synthesis of N-isopropyl-2-(2-methoxyphenoxy)ethanamine

-

To a solution of 2-(2-methoxyphenoxy)ethanamine in a suitable solvent (e.g., methanol), add acetone in a 1:1 molar ratio.

-

Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.

-

Reduce the imine in situ by the portion-wise addition of a reducing agent (e.g., sodium borohydride) at 0-5 °C.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work up the reaction by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure N-isopropyl-2-(2-methoxyphenoxy)ethanamine.

Step 2: Condensation to form N-Isopropyl Carvedilol

-

Dissolve 4-(oxiran-2-ylmethoxy)-9H-carbazole and a slight molar excess of N-isopropyl-2-(2-methoxyphenoxy)ethanamine in a polar aprotic solvent such as dimethylformamide (DMF).

-

Heat the reaction mixture to 80-90 °C and stir for 6-8 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude N-Isopropyl Carvedilol by column chromatography on silica gel to obtain the final product.

Pharmacological Profile and Mechanism of Action (Presumptive)

There is no direct pharmacological data available for N-Isopropyl Carvedilol in the public domain. However, based on its structural similarity to Carvedilol, a presumptive mechanism of action can be inferred. Carvedilol is a non-selective beta-blocker and an alpha-1 adrenergic receptor antagonist.[10][11] The N-isopropyl group is a common feature in many beta-blockers and is crucial for their binding to the beta-adrenergic receptor. It is plausible that N-Isopropyl Carvedilol retains some affinity for these receptors.

Caption: Presumptive mechanism of action of N-Isopropyl Carvedilol.

Analytical Methodologies for Quantification

Accurate and precise analytical methods are crucial for the quantification of N-Isopropyl Carvedilol in Carvedilol samples. High-performance liquid chromatography (HPLC) is the most common technique employed for this purpose.

HPLC Method for the Determination of N-Isopropyl Carvedilol

This method is a general guideline and should be validated according to ICH guidelines before implementation.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 240 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile:Water (50:50, v/v) |

Method Validation: A Self-Validating System

To ensure the trustworthiness of the analytical results, the HPLC method must be thoroughly validated.

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of N-Isopropyl Carvedilol from Carvedilol and other known impurities. Forced degradation studies of Carvedilol should be performed to ensure that the degradation products do not interfere with the N-Isopropyl Carvedilol peak.[12][13]

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be prepared, and the correlation coefficient (r²) should be ≥ 0.999.

-

Accuracy: The closeness of the test results to the true value. This is determined by spike/recovery studies at three different concentration levels.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

Conclusion

N-Isopropyl Carvedilol is a critical process-related impurity of Carvedilol. A thorough understanding of its chemical properties, synthesis, and analytical determination is paramount for ensuring the quality and safety of Carvedilol drug products. The information and protocols provided in this guide serve as a valuable resource for scientists and researchers in the pharmaceutical industry. The extrapolation of pharmacological activity from the parent compound provides a basis for understanding its potential biological effects, although further direct studies are warranted. The detailed HPLC method and validation strategy offer a robust framework for its accurate quantification.

References

-

Veeprho. N-Isopropyl Carvedilol | CAS 1246819-01-1. [Link]

-

Pharmaffiliates. Carvedilol-impurities. [Link]

-

International Journal of Pharmaceutical and Analytical Research. Method development and forced degradation studies of carvedilol by RP - HPLC. [Link]

-

Journal of Chemical and Pharmaceutical Research. Facile Synthesis of Carvedilol from Correspo. [Link]

-

Journal of Chemical and Pharmaceutical Research. Reversed phase high performance liquid chromatography method for determination of carvedilol hydrochloride from active pharmaceutical dosage form. [Link]

-

Connect Journals. SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. [Link]

- Google Patents.

-

Farmacia Journal. HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. [Link]

-

Pharmaffiliates. N-Isopropyl Carvedilol. [Link]

-

Alentris Research Pvt. Ltd. Carvedilol Impurity. [Link]

-

ResearchGate. Method development and forced degradation studies of carvedilol by RP- HPLC. [Link]

-

National Center for Biotechnology Information. Carvedilol - StatPearls. [Link]

-

PubMed. Pharmacology of carvedilol. [Link]

-

GoodRx. How Does Carvedilol Work? All About Its Mechanism of Action. [Link]

-

Taylor & Francis Online. Synthesis and Characterization of Potential Impurities of Carvedilol, an Antihypertensive Drug. [Link]

-

Patsnap Synapse. What is the mechanism of Carvedilol?. [Link]

-

PubChem. Carvedilol. [Link]

Sources

- 1. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pharmacology of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alentris.org [alentris.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. N-Isopropyl Carvedilol | CAS No: 1246819-01-1 [aquigenbio.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. tandfonline.com [tandfonline.com]

- 8. What is the mechanism of Carvedilol? [synapse.patsnap.com]

- 9. asianpubs.org [asianpubs.org]

- 10. goodrx.com [goodrx.com]

- 11. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Method development and forced degradation studies of carvedilol by RP - HPLC | International Journal of Pharmacy and Analytical Research [ijpar.com]

- 13. researchgate.net [researchgate.net]

Technical Guide: Identification and Control of N-Isopropyl Carvedilol in Carvedilol API

[1]

Executive Summary

N-Isopropyl Carvedilol (CAS: 1246819-01-1) is a lipophilic, process-related impurity formed during the synthesis or crystallization of Carvedilol.[1] Chemically defined as 1-(9H-Carbazol-4-yloxy)-3-[amino]-2-propanol, it arises primarily from the alkylation of the secondary amine function of Carvedilol.[1]

Unlike the common oxidative impurities (Impurity A, B, C) described in the European Pharmacopoeia (EP), N-Isopropyl Carvedilol represents a specific challenge related to solvent selection—specifically the presence of acetone or isopropyl halides in the manufacturing stream. Its identification requires high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) due to its structural similarity to the parent API.[1]

This guide details the mechanistic origin, analytical separation, and structural elucidation of this impurity.

Chemical Origin and Formation Mechanism[2][3]

The Alkylation Pathway

Carvedilol contains a secondary amine, making it a nucleophile susceptible to N-alkylation. The formation of N-Isopropyl Carvedilol typically follows one of two pathways during the "Workup" or "Crystallization" phases.

Pathway A: Reductive Amination (The "Acetone" Route)

This is the most prevalent cause.[1] Acetone is frequently used as a cleaning solvent or a crystallization co-solvent.[1]

-

Condensation: Residual acetone reacts with the secondary amine of Carvedilol to form a Schiff base (imine) or an enamine intermediate.[1]

-

Reduction: In the presence of reducing agents (e.g., residual hydrides from previous steps, formic acid, or catalytic hydrogenation conditions), the imine is reduced to the N-isopropyl derivative.

Pathway B: Direct N-Alkylation

If isopropyl halides (e.g., 2-bromopropane) are present as impurities in reagents (like epichlorohydrin or the amine side chain starting material), the secondary amine of Carvedilol can undergo direct nucleophilic substitution (

Mechanistic Visualization

The following diagram illustrates the Reductive Amination pathway, the most critical control point for process chemists.

Figure 1: Mechanism of N-Isopropyl Carvedilol formation via Reductive Amination of Acetone.[1]

Analytical Strategy: Identification & Characterization

Distinguishing N-Isopropyl Carvedilol from the parent API requires a multi-tiered analytical approach. The impurity is more lipophilic than Carvedilol due to the addition of the isopropyl group, resulting in a longer retention time (RRT > 1.0) in Reversed-Phase HPLC.

HPLC Method Development (Separation)

Standard EP/USP methods for Carvedilol often use phosphate buffers.[1] To separate the N-Isopropyl analog, the gradient must extend the organic hold time.

Recommended Protocol:

-

Column: C8 or C18 (e.g., Agilent Zorbax Eclipse XDB-C8, 150 x 4.6 mm, 5 µm).[1]

-

Mobile Phase A: Phosphate Buffer pH 2.5 (2.72 g KH2PO4 in 1L water, pH adj. with H3PO4).[1]

-

Gradient:

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 240 nm (Carbazole absorption) and 220 nm.[1]

-

Expected Result: Carvedilol elutes ~15-20 min.[1] N-Isopropyl Carvedilol elutes significantly later (RRT ~1.4 - 1.[1]6) due to increased hydrophobicity.[1]

LC-MS/MS Characterization

Mass spectrometry provides the definitive molecular weight confirmation.[1]

-

Parent Ion: Carvedilol has a monoisotopic mass of 406.[1]2. N-Isopropyl Carvedilol adds a

moiety (+42 Da).[1] -

Fragmentation Pattern (MS2):

Structural Confirmation via NMR

To rigorously prove the "Isopropyl" position is on the nitrogen (and not the oxygen or carbazole ring), 1H-NMR is required.

Key Diagnostic Signals (500 MHz, DMSO-d6):

| Moiety | Chemical Shift (δ) | Multiplicity | Interpretation |

|---|---|---|---|

| Isopropyl -CH3 | ~ 1.05 - 1.15 ppm | Doublet (d) | The two methyl groups of the isopropyl chain.[1] |

| Isopropyl -CH- | ~ 2.90 - 3.10 ppm | Septet (m) | The methine proton of the isopropyl group.[1] |

| Carbazole -NH- | ~ 11.2 ppm | Singlet (s) | Confirms the carbazole nitrogen is unsubstituted. |[1]

Note: If the alkylation had occurred on the Carbazole Nitrogen, the signal at 11.2 ppm would disappear. Its presence confirms the alkylation is on the aliphatic amine chain.

Experimental Workflow: Isolation and ID

The following Graphviz diagram outlines the self-validating workflow to isolate and confirm this impurity from a crude API batch.

Figure 2: Isolation and Structural Elucidation Workflow for N-Isopropyl Carvedilol.

Control Strategy & Regulatory Context

Process Control

To prevent the formation of N-Isopropyl Carvedilol, the following Critical Process Parameters (CPPs) must be managed:

-

Solvent Restriction: Avoid using Acetone in the final crystallization step if the API has not been fully salted out or if acidic conditions persist.[1]

-

Solvent Purity: Ensure Isopropyl Alcohol (IPA) used in the process is free of acetone contaminants.[1]

-

pH Adjustment: Ensure the secondary amine is protonated (salt form) or the environment is non-reducing during solvent exposure.[1]

Regulatory Limits (ICH Q3A/Q3B)

-

Reporting Threshold: 0.05%

-

Identification Threshold: 0.10% (If the impurity exceeds this, the structure must be identified as described above).

-

Qualification Threshold: 0.15% (Requires safety data).[1]

References

-

United States Pharmacopeia (USP). Carvedilol Monograph: Organic Impurities Procedures.[1] USP-NF.[1] [1]

-

Daicel Pharma Standards. Carvedilol Impurities: N-Isopropyl Carvedilol (CAS 1246819-01-1). [1][3]

-

Veeprho Laboratories. Carvedilol N-Isopropyl Impurity Structure and CAS Details. [1]

-

International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.

-

Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of potential impurities in key intermediates of Carvedilol. (2011).[1][4]

-

Indian Journal of Pharmaceutical Sciences. Simultaneous Determination of Carvedilol and its Impurities in Tablets by HPLC.

An In-Depth Technical Guide to the Thermodynamic Properties of N-Isopropyl Carvedilol

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isopropyl Carvedilol, a known impurity and analogue of the widely used beta-blocker Carvedilol, requires thorough physicochemical characterization to ensure the quality, safety, and efficacy of the parent drug formulation.[1][2][3] This technical guide provides a comprehensive framework for investigating the thermodynamic properties of N-Isopropyl Carvedilol. While specific experimental data for this compound is limited in publicly available literature, this guide establishes a robust investigational roadmap by leveraging established methodologies and drawing parallels with the well-characterized parent compound, Carvedilol. By following the principles and protocols outlined herein, researchers can elucidate the critical thermodynamic parameters of N-Isopropyl Carvedilol, including its melting point, solubility, polymorphism, and thermal stability. This knowledge is paramount for controlling impurities, developing stable formulations, and meeting regulatory requirements.

Introduction: The Imperative of Thermodynamic Profiling in Drug Development

The thermodynamic properties of an active pharmaceutical ingredient (API) and its related compounds are fundamental to drug development. These properties govern the material's physical and chemical behavior, directly impacting its bioavailability, stability, and manufacturability. For N-Isopropyl Carvedilol, an impurity of Carvedilol, a comprehensive thermodynamic profile is not merely academic; it is a critical component of quality control and regulatory compliance.[1][2][3]

Understanding the thermodynamics of N-Isopropyl Carvedilol allows for:

-

Informed Risk Assessment: Knowledge of its solubility and stability helps in assessing the potential risks associated with its presence in the final drug product.

-

Robust Analytical Method Development: Characterization of its physical properties aids in the development and validation of sensitive and specific analytical methods for its detection and quantification.[4]

-

Optimized Formulation Strategies: Insights into its solid-state properties, such as polymorphism, are crucial for designing stable and effective drug formulations.

This guide will systematically explore the key thermodynamic properties of N-Isopropyl Carvedilol and provide detailed experimental protocols for their determination. We will draw upon the extensive knowledge base of Carvedilol to illustrate the principles and techniques involved.

Physicochemical Identity of N-Isopropyl Carvedilol

A foundational step in any thermodynamic investigation is the confirmation of the compound's identity and basic properties.

| Property | Value | Source |

| Chemical Name | 1-(9H-Carbazol-4-yloxy)-3-[amino]-2-propanol | [1][2][3] |

| CAS Number | 1246819-01-1 | [1][2][3][5][6][7][8] |

| Molecular Formula | C27H32N2O4 | [1][2][5][6][7][8] |

| Molecular Weight | 448.55 g/mol | [1][2][3] |

| Appearance | Reported as a white or off-white solid. | [6][8] |

Thermal Analysis: Unveiling Solid-State Behavior

Thermal analysis techniques are indispensable for characterizing the solid-state properties of pharmaceutical compounds. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of this investigation.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides critical information about melting, crystallization, and polymorphic transitions.

Causality Behind Experimental Choices: The choice of a specific heating rate in DSC is a balance between resolution and sensitivity. A slower heating rate provides better resolution of thermal events, while a faster rate enhances sensitivity for detecting weak transitions. The use of an inert atmosphere, typically nitrogen, is crucial to prevent oxidative degradation of the sample during heating.

-

Sample Preparation: Accurately weigh 2-5 mg of N-Isopropyl Carvedilol into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to a temperature sufficiently above the suspected melting point (e.g., 250 °C) at a heating rate of 10 °C/min.

-

Maintain a constant nitrogen purge of 50 mL/min throughout the experiment.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of any endothermic or exothermic events. The integral of the melting endotherm provides the enthalpy of fusion (ΔHfus).

Anticipated Results for N-Isopropyl Carvedilol (based on Carvedilol): For Carvedilol, a sharp endothermic peak is observed around 114-117 °C, corresponding to its melting point.[9][10] A similar sharp endotherm would be expected for N-Isopropyl Carvedilol, and any significant deviation from a single, sharp peak could indicate the presence of impurities or polymorphism.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and to quantify mass loss due to decomposition or desolvation.

Causality Behind Experimental Choices: TGA is performed to understand the temperature at which the compound begins to degrade. This information is vital for determining appropriate drying temperatures during manufacturing and for assessing the long-term stability of the drug substance.

-

Sample Preparation: Accurately weigh 5-10 mg of N-Isopropyl Carvedilol into a TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Thermal Program:

-

Equilibrate the furnace at 25 °C.

-

Ramp the temperature from 25 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min.

-

Maintain a constant nitrogen purge of 50 mL/min.

-

-

Data Analysis: Analyze the TGA curve to identify the onset temperature of decomposition, characterized by a significant mass loss.

Anticipated Results for N-Isopropyl Carvedilol (based on Carvedilol): Studies on Carvedilol show that it decomposes after melting.[11] In an inert atmosphere, this decomposition occurs in a single mass loss event.[11] A similar profile would be anticipated for N-Isopropyl Carvedilol, and the onset temperature of decomposition will be a key indicator of its thermal stability relative to the parent drug.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Solubility Determination: A Cornerstone of Bioavailability

The solubility of a compound is a critical determinant of its oral bioavailability. For an impurity like N-Isopropyl Carvedilol, understanding its solubility is essential for assessing its potential to be absorbed and to exert any pharmacological or toxicological effects. Carvedilol itself is classified as a Class II drug under the Biopharmaceutical Classification System, meaning it has low solubility and high permeability.[12]

Causality Behind Experimental Choices: Solubility is typically determined in a range of solvents and pH values that are relevant to physiological conditions and pharmaceutical processing. The shake-flask method is a reliable and widely accepted technique for determining thermodynamic solubility.

Shake-Flask Method for Thermodynamic Solubility

-

Solvent Systems: Prepare a series of aqueous buffers with pH values ranging from 1.2 to 7.4 to simulate the gastrointestinal tract. Also, include pharmaceutically relevant organic solvents such as ethanol and methanol.

-

Sample Preparation: Add an excess amount of N-Isopropyl Carvedilol to each solvent system in sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, centrifuge the samples to separate the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of N-Isopropyl Carvedilol using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Anticipated Solubility Profile for N-Isopropyl Carvedilol (based on Carvedilol): Carvedilol exhibits pH-dependent solubility, with higher solubility in acidic conditions.[13] It is practically insoluble in water but sparingly soluble to freely soluble in various organic solvents like ethanol and methanol.[10] A similar trend is expected for N-Isopropyl Carvedilol, and the quantitative differences in solubility will be important for its risk assessment.

| Solvent | Carvedilol Solubility | Anticipated N-Isopropyl Carvedilol Solubility |

| Water | Insoluble | Likely insoluble |

| Ethanol | Sparingly soluble | Likely sparingly soluble to soluble |

| Methanol | Freely soluble | Likely freely soluble |

| Chloroform | Soluble | Likely soluble |

| Note: This table is based on qualitative data for Carvedilol and represents expected trends for N-Isopropyl Carvedilol.[10] |

Polymorphism: The Impact of Crystal Structure

Polymorphism is the ability of a solid material to exist in more than one crystal form. Different polymorphs of the same compound can have significantly different thermodynamic properties, including melting point, solubility, and stability. Carvedilol is known to exhibit polymorphism, with at least three polymorphic forms (I, II, and III) and a hydrate reported.[14] It is crucial to investigate whether N-Isopropyl Carvedilol also exhibits polymorphism.

Causality Behind Experimental Choices: X-ray Powder Diffraction (XRPD) is the definitive technique for identifying and distinguishing between different polymorphic forms. Each crystalline form produces a unique diffraction pattern.

X-ray Powder Diffraction (XRPD) for Polymorph Screening

-

Sample Preparation: Prepare a flat, uniform powder bed of N-Isopropyl Carvedilol on a sample holder.

-

Instrument Setup: Place the sample holder in the XRPD instrument.

-

Data Acquisition: Scan the sample over a relevant 2θ range (e.g., 2° to 40°) using Cu Kα radiation.

-

Data Analysis: Analyze the resulting diffractogram for the positions and intensities of the diffraction peaks.

Interpretation of Results: A unique XRPD pattern will serve as a fingerprint for the crystalline form of N-Isopropyl Carvedilol being analyzed. To screen for other potential polymorphs, the material should be recrystallized from a variety of solvents under different conditions (e.g., fast vs. slow cooling) and each resulting solid should be analyzed by XRPD.

Caption: A logical workflow for polymorph screening.

Conclusion: A Pathway to Comprehensive Understanding

The thermodynamic characterization of N-Isopropyl Carvedilol is a critical endeavor for ensuring the quality and safety of Carvedilol drug products. This guide provides a comprehensive framework, grounded in established scientific principles and methodologies, for undertaking this characterization. By systematically applying the techniques of DSC, TGA, shake-flask solubility, and XRPD, researchers can build a robust thermodynamic profile of this important related compound. The insights gained from these studies will be invaluable for formulation development, analytical method validation, and regulatory submissions, ultimately contributing to the delivery of safer and more effective medicines.

References

-

ResearchGate. (n.d.). DSC curve of carvedilol. Retrieved from [Link]

-

Jetir.org. (n.d.). SOLUBILITY ENHANCEMENT OF CARVEDILOL BY USING FLUIDIZED BED PROCESSOR. Retrieved from [Link]

-

ResearchGate. (n.d.). Studying the thermal decomposition of carvedilol by coupled TG-FTIR. Retrieved from [Link]

-

PubMed. (2015). Evaluation and correlation of the physicochemical properties of carvedilol. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Solubility and Stability of Carvedilol in Deep Eutectic Solvents: A Step Towards a Sustainable Pharmaceutical Formulation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). An insight into carvedilol solid forms: effect of supramolecular interactions on the dissolution profiles. Retrieved from [Link]

-

ResearchGate. (n.d.). Carvedilol's solubility in various media at room temperature and in the.... Retrieved from [Link]

- Google Patents. (n.d.). US20090028935A1 - Carvedilol forms, compositions, and methods of preparation thereof.

- Google Patents. (n.d.). WO2006135757A1 - Crystalline forms of carvedilol and processes for their preparation.

-

Veeprho. (n.d.). N-Isopropyl Carvedilol | CAS 1246819-01-1. Retrieved from [Link]

-

USP-NF. (2011). Carvedilol. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1246819-01-1 | Product Name : N-Isopropyl Carvedilol. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Carvedilol-impurities. Retrieved from [Link]

-

J&C BIOTECH. (n.d.). N-Isopropyl Carvedilol;1-(9H-Carbazol-4-yloxy)-3-[amino]-2-propanol;1246819-01-1. Retrieved from [Link]

-

PubMed. (2026). Carvedilol Pharmaceutical Cocrystals: Preparation, Advanced Characterization and Dissolution Behavior. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Thermodynamic Studies for Drug Design and Screening. Retrieved from [Link]

-

KM Pharma Solution Private Limited. (n.d.). MSDS - N-Isopropyl Carvedilol (USP). Retrieved from [Link]

Sources

- 1. N-Isopropyl Carvedilol | CAS No: 1246819-01-1 [aquigenbio.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. veeprho.com [veeprho.com]

- 4. uspnf.com [uspnf.com]

- 5. store.usp.org [store.usp.org]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. drjcrbio.com [drjcrbio.com]

- 8. kmpharma.in [kmpharma.in]

- 9. researchgate.net [researchgate.net]

- 10. jetir.org [jetir.org]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation and correlation of the physicochemical properties of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. An insight into carvedilol solid forms: effect of supramolecular interactions on the dissolution profiles - CrystEngComm (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Structural and Functional Distinctions Between Carvedilol and its N-Isopropyl Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol is a third-generation, non-selective beta-adrenergic antagonist with additional alpha-1 blocking and antioxidant properties.[1] Its unique pharmacological profile makes it a cornerstone in the management of cardiovascular diseases, particularly heart failure and hypertension. The complexity of its synthesis, however, can lead to the formation of various process-related impurities. Among these, N-Isopropyl Carvedilol represents a critical impurity due to its structural similarity to the parent drug. Understanding the nuanced differences in chemical structure, and the resulting impact on pharmacological activity and safety, is paramount for ensuring the quality, efficacy, and safety of Carvedilol drug products. This guide provides a detailed technical examination of the structural, synthetic, and functional distinctions between Carvedilol and its N-Isopropyl derivative, offering insights for researchers and professionals in drug development and quality control.

I. Structural Elucidation: A Tale of Two Amines

The fundamental difference between Carvedilol and N-Isopropyl Carvedilol lies in the substitution at the secondary amine nitrogen. In Carvedilol, this nitrogen is bonded to a hydrogen atom, whereas in N-Isopropyl Carvedilol, this hydrogen is replaced by an isopropyl group.

Carvedilol: 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol[2] N-Isopropyl Carvedilol: 1-(9H-Carbazol-4-yloxy)-3-[amino]-2-propanol

This seemingly minor structural modification has significant implications for the molecule's physicochemical properties and its interaction with biological targets.

Molecular Structures (Graphviz Diagrams)

Caption: Proposed formation of N-Isopropyl Carvedilol.

Controlling the formation of this impurity requires stringent control over the selection of solvents and reagents, as well as optimization of reaction conditions to minimize side reactions.

III. Physicochemical and Pharmacological Comparison

The addition of an isopropyl group to the secondary amine of Carvedilol alters its physicochemical properties, such as molecular weight and lipophilicity, which in turn can influence its pharmacological profile.

| Property | Carvedilol | N-Isopropyl Carvedilol | Reference |

| Molecular Formula | C₂₄H₂₆N₂O₄ | C₂₇H₃₂N₂O₄ | |

| Molecular Weight | 406.48 g/mol | 448.55 g/mol | |

| IUPAC Name | 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol | 1-(9H-Carbazol-4-yloxy)-3-[amino]-2-propanol | |

| CAS Number | 72956-09-3 | 1246819-01-1 | |

| Pharmacological Activity | Non-selective β- and α₁-adrenergic antagonist | Limited data available; considered "not bioactive" in some contexts. |

IV. Analytical Methodologies for Differentiation and Quantification

The structural similarity between Carvedilol and N-Isopropyl Carvedilol necessitates the use of high-resolution analytical techniques for their separation and quantification. High-Performance Liquid Chromatography (HPLC) is the most widely employed method.

Experimental Protocol: HPLC Method for the Analysis of Carvedilol and its Impurities

This protocol is a synthesized example based on published methodologies and is intended for informational purposes.

[3][4][5][6]1. Instrumentation:

-

A gradient High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

2. Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase A: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).

-

Mobile Phase B: A higher concentration of the organic modifier (e.g., acetonitrile or methanol).

-

Gradient Elution: A time-programmed gradient elution is typically employed to achieve optimal separation of Carvedilol from its various impurities, including N-Isopropyl Carvedilol.

-

Flow Rate: A flow rate of approximately 1.0 mL/min is generally suitable.

-

Detection Wavelength: UV detection at a wavelength where both Carvedilol and N-Isopropyl Carvedilol exhibit significant absorbance, typically around 240 nm.

-

Column Temperature: Maintaining a constant column temperature (e.g., 30°C) is crucial for reproducible results.

3. Sample Preparation:

-

Standard Solutions: Prepare standard solutions of Carvedilol and N-Isopropyl Carvedilol of known concentrations in a suitable diluent (e.g., a mixture of mobile phase A and B).

-

Sample Solution: Accurately weigh and dissolve the Carvedilol drug substance or a powdered tablet sample in the diluent to achieve a target concentration.

4. Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peaks corresponding to Carvedilol and N-Isopropyl Carvedilol based on their retention times, as determined from the analysis of the standard solutions.

-

Quantify the amount of N-Isopropyl Carvedilol in the sample by comparing its peak area to that of the corresponding standard.

5. Method Validation:

-

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. This includes demonstrating specificity, linearity, accuracy, precision, and robustness.

Caption: A generalized workflow for HPLC analysis.

V. Toxicological and Safety Profile

The toxicological profile of Carvedilol is well-established, with known side effects including dizziness, fatigue, and hypotension. I[7]n contrast, the toxicological data for N-Isopropyl Carvedilol is sparse. A Material Safety Data Sheet (MSDS) for N-Isopropyl Carvedilol indicates that it is intended for research and development purposes and is considered "not bioactive." H[8]owever, the absence of comprehensive toxicological studies warrants a cautious approach. The presence of any impurity in a drug product, even if considered pharmacologically inactive, must be controlled within strict limits as defined by regulatory agencies to ensure patient safety.

VI. Conclusion and Future Perspectives

The structural difference between Carvedilol and its N-Isopropyl derivative, though subtle, is significant. The substitution of a hydrogen atom with an isopropyl group on the secondary amine likely has a profound impact on the molecule's pharmacological activity, particularly its beta-blocking properties. While N-Isopropyl Carvedilol is currently categorized as a process-related impurity with limited known bioactivity, a comprehensive understanding of its pharmacological and toxicological profile is still lacking.

For drug development professionals, the key takeaway is the critical importance of robust process controls and analytical methods to minimize the formation of N-Isopropyl Carvedilol and accurately quantify its presence in the final drug product. Future research should focus on elucidating the precise receptor binding affinities and functional activities of N-Isopropyl Carvedilol to provide a more complete picture of its potential impact. Such studies would further enhance our understanding of the structure-activity relationships of Carvedilol and its analogues, contributing to the development of safer and more effective cardiovascular therapies.

References

- Kumar, B. A., et al. (2017). Facile Synthesis of Carvedilol from Corresponding N-tosyl ethanamine. Journal of Chemical and Pharmaceutical Research, 9(11), 27-30.

- Kumar, K. S., et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research, 3(6), 33-45.

- Reddy, K. T., et al. (2013). SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. Indian Journal of Heterocyclic Chemistry, 22, 237-240.

- JETIR. (2020). BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW.

- Anand Kumar, B., et al. (2012). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Der Pharma Chemica, 4(5), 1883-1889.

-

SynThink. 1246819-01-1 N-Isopropyl Carvedilol - Reference Standard. [Link]

-

Veeprho. N-Isopropyl Carvedilol | CAS 1246819-01-1. [Link]

- Jain, D., et al. (2018). Carvedilol | RP-HPLC | Method Validation | Stability-indicating | Tablets. Asian Journal of Pharmaceutical and Clinical Research, 11(10), 449-456.

- KM Pharma Solution Private Limited. MSDS - N-Isopropyl Carvedilol (USP).

-

ResearchGate. (2015). (PDF) HPLC studies for assessing the stability of carvedilol tablets. [Link]

- Swetha, E., Vijitha, C., & Veeresham, C. (2015). HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations. American Journal of Analytical Chemistry, 6, 437-445.

-

Pharmaffiliates. CAS No : 1246819-01-1 | Product Name : N-Isopropyl Carvedilol. [Link]

-

Moehs Ibérica. CARVEDILOL. [Link]

-

PubChem. Carvedilol. [Link]

- Rele, R. V. (2015). Reversed phase high performance liquid chromatography method for determination of carvedilol hydrochloride from active pharmaceutical dosage form. Journal of Chemical and Pharmaceutical Research, 7(1), 237-241.

- Naidu, N. V., et al. (2014). Development and validation of RP-HPLC method for determination of carvedilol in bulk and pharmaceutical dosage forms. Der Pharmacia Lettre, 6(6), 198-206.

Sources

- 1. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations [scirp.org]

- 6. jocpr.com [jocpr.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. kmpharma.in [kmpharma.in]

Technical Guide: Origin and Control of N-Isopropyl Carvedilol in Pharmaceutical Synthesis

The following technical guide details the origin, mechanism, and control of N-Isopropyl Carvedilol (CAS 1246819-01-1), a specific process-related impurity in the synthesis of the antihypertensive drug Carvedilol.

Executive Summary

N-Isopropyl Carvedilol is a critical process-related impurity (CAS 1246819-01-1) arising primarily during the synthesis of Carvedilol via the N-benzyl protection route . While this synthetic pathway is designed to minimize the formation of the "Bis-carbazole" impurity (Impurity B), it introduces the risk of reductive alkylation when Isopropyl Alcohol (IPA) is utilized as a solvent during the deprotection step.

This guide analyzes the mechanistic genesis of this impurity, specifically the interaction between the secondary amine pharmacophore of Carvedilol and acetone (derived from IPA solvent matrix), and provides actionable control strategies for process chemists.

The Synthetic Landscape: Context of Formation[1][2]

To understand the origin of N-Isopropyl Carvedilol, one must first distinguish between the two dominant synthetic strategies for Carvedilol.

The "Classic" Direct Alkylation Route

-

Method: Reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine.[1]

-

Primary Impurity: Impurity B (Bis-carbazole) . The newly formed secondary amine of Carvedilol competes with the starting primary amine for the epoxide, leading to a dimer.

-

Relevance: This route rarely generates N-Isopropyl Carvedilol unless acetone is inadvertently introduced during crystallization.

The "Benzyl Protection" Route (The Source)

-

Method: Reaction of the epoxide with N-benzyl -2-(2-methoxyphenoxy)ethylamine.

-

Advantage: The steric bulk of the benzyl group prevents the formation of the Bis-impurity (Impurity B).

-

Critical Step: The final step involves hydrogenolysis (debenzylation) using Pd/C and Hydrogen (

) to remove the benzyl group and yield Carvedilol. -

The Risk: This hydrogenation step is the specific genesis point for N-Isopropyl Carvedilol.

Mechanistic Origin: The Reductive Amination Cascade

The formation of N-Isopropyl Carvedilol is a classic example of an unintended reductive amination occurring during a hydrogenation process.

The Reagents of Concern

-

Substrate: Nascent Carvedilol (Secondary Amine).

-

Solvent: Isopropyl Alcohol (IPA) – commonly used for its solubility profile and safety.

-

Catalyst: Palladium on Carbon (Pd/C).

-

Atmosphere: Hydrogen (

).

The Mechanism

The reaction proceeds via a three-stage cascade:

-

Acetone Generation: IPA can undergo dehydrogenation (oxidation) to form Acetone in the presence of Pd/C, especially if local hydrogen starvation occurs (transfer hydrogenation effect), or if the IPA grade contains trace acetone impurities.

-

Schiff Base Formation: The secondary amine of the newly formed Carvedilol reacts with the Acetone to form a hemiaminal, which dehydrates to an iminium ion (or enamine species).

-

Reductive Alkylation: The iminium species is rapidly reduced by the Pd/C and

present in the system, locking in the isopropyl group to form N-Isopropyl Carvedilol .

Visualization of the Pathway

Figure 1: The competing reaction pathway during the debenzylation step. The presence of Acetone (from IPA) diverts the nascent Carvedilol into the N-Isopropyl impurity via reductive amination.

Quantitative Comparison of Impurity Profiles

The choice of synthetic route dictates the impurity profile. The table below contrasts the risks associated with each method.

| Feature | Direct Alkylation Route | Benzyl Protection Route |

| Primary Reaction | Epoxide + Primary Amine | Epoxide + Secondary Amine (Benzyl) |

| Major Impurity | Impurity B (Bis-Carbazole) | Impurity C (N-Benzyl Carvedilol) |

| N-Isopropyl Risk | Low (Only if Acetone/Reductant present in crystallization) | High (During Pd/C Hydrogenolysis in IPA) |

| Mechanism of Risk | Contamination | In-situ Reductive Amination |

| Control Limit | NMT 0.15% (ICH Q3A) | NMT 0.15% (ICH Q3A) |

Control Strategies & Protocol Recommendations

To mitigate the formation of N-Isopropyl Carvedilol (CAS 1246819-01-1), the following control strategies must be integrated into the process design.

Solvent Selection (Critical)

-

Avoid IPA in Hydrogenation: Replace Isopropyl Alcohol with Methanol or Ethanol during the debenzylation step. These solvents do not oxidize to a ketone capable of forming a stable N-alkyl impurity under these conditions (Formaldehyde from methanol is rare but possible; Acetaldehyde from ethanol is less reactive towards steric hindrance than acetone).

-

Solvent Quality: If IPA must be used, ensure Acetone content is <0.1% .

Process Parameters[3][4][5]

-

Temperature Control: Maintain lower temperatures (<40°C) during hydrogenation to suppress the activation energy required for the condensation of the amine with acetone.

-

Catalyst Loading: Minimize Pd/C loading to reduce the rate of IPA dehydrogenation (if IPA is used).

-

Hydrogen Pressure: Maintain high hydrogen pressure. Low hydrogen pressure can favor the "transfer hydrogenation" mechanism where IPA acts as the hydrogen donor, converting itself to Acetone.

Analytical Detection

-

Method: RP-HPLC with UV detection at 240 nm.

-

Retention Time: N-Isopropyl Carvedilol typically elutes after Carvedilol due to increased lipophilicity (addition of isopropyl group).

-

Mass Spec Confirmation: Look for

(Carvedilol MW 406.5 + 42 Da for Isopropyl).

References

-

United States Pharmacopeia (USP). Carvedilol Monograph: Organic Impurities. USP-NF. Link

-

Reddy, K. T., et al. (2013). "Synthesis and Characterization of Pharmacopeial Impurities of an Antihypertensive Drug, Carvedilol." Indian Journal of Heterocyclic Chemistry, 22, 237-240. Link

-

Manasa Life Sciences. N-Isopropyl Carvedilol Impurity Data Sheet (CAS 1246819-01-1).[][3]Link

-

Veeprho. Carvedilol Impurity Standards & Structure Elucidation.Link

-

Madhusudhan, G., et al. (2011). "Facile Synthesis of Carvedilol and its Impurities." Synthetic Communications, 41(2). Link

Sources

N-Isopropyl Carvedilol molecular weight and exact mass

Physicochemical Characterization, Formation Mechanisms, and Analytical Profiling

Executive Summary

N-Isopropyl Carvedilol (CAS: 1246819-01-1) is a critical process-related impurity and structural derivative of the non-selective beta-blocker Carvedilol.[1][2][3] Chemically defined as a tertiary amine resulting from the N-alkylation of the secondary amine function in the Carvedilol backbone, its presence in active pharmaceutical ingredients (APIs) requires rigorous monitoring under ICH Q3A/B guidelines due to potential alterations in pharmacological potency and metabolic stability.

This technical guide provides a definitive physicochemical profile, formation causality analysis, and self-validating analytical protocols for the detection and quantification of this specific impurity.

Physicochemical Identity & Mass Spectrometry Data[4][5][6]

Accurate mass spectrometry is the gold standard for distinguishing N-Isopropyl Carvedilol from other alkylated impurities (e.g., N-Methyl Carvedilol). The addition of the isopropyl moiety (

1.1 Core Molecular Data Table

| Property | Specification |

| Common Name | N-Isopropyl Carvedilol |

| IUPAC Name | 1-(9H-Carbazol-4-yloxy)-3-[amino]propan-2-ol |

| CAS Registry Number | 1246819-01-1 |

| Molecular Formula | |

| Average Molecular Weight | 448.55 g/mol |

| Monoisotopic Mass | 448.2362 Da |

| Polarity | Reduced polarity vs. Carvedilol (Tertiary vs. Secondary amine) |

| pKa (Calculated) | ~9.5 (Basic, similar to parent but sterically hindered) |

1.2 Exact Mass Calculation (High-Resolution MS)

For researchers performing HRMS (Orbitrap or Q-TOF), the theoretical monoisotopic mass is calculated using IUPAC atomic weights (

-

C27:

-

H32:

-

N2:

-

O4:

-

Total Exact Mass: 448.23634 Da

-

[M+H]+ Ion: 449.24362 Da

Formation Mechanism & Causality

Understanding the origin of N-Isopropyl Carvedilol is essential for process control. It is rarely a metabolite but predominantly a synthesis-driven impurity .

The Acetone-Reductive Amination Pathway: The most probable route of formation occurs during purification or crystallization steps involving acetone (a common solvent) in the presence of residual reducing agents (e.g., borohydrides used in earlier steps) or under catalytic hydrogenation conditions. The secondary amine of Carvedilol reacts with acetone to form a transient enamine/iminium species, which is subsequently reduced to the N-isopropyl tertiary amine.

2.1 Pathway Visualization

Figure 1: Mechanism of N-Isopropyl Carvedilol formation via reductive amination of the parent API with acetone.

Analytical Protocol: Detection & Quantification

To distinguish N-Isopropyl Carvedilol from other lipophilic impurities, a reverse-phase HPLC method coupled with Mass Spectrometry (LC-MS/MS) is required. The tertiary amine structure increases retention time on C18 columns compared to the secondary amine parent.

3.1 Validated LC-MS/MS Workflow

Objective: Separate and quantify N-Isopropyl Carvedilol at trace levels (<0.10%).

A. Chromatographic Conditions

-

Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax),

mm, 3.5 µm. -

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 adjusted with Formic Acid). Reasoning: Acidic pH ensures protonation of the amine for MS sensitivity.

-

Mobile Phase B: Acetonitrile (ACN).[4]

-

Gradient:

-

0-2 min: 20% B (Isocratic hold)

-

2-15 min: 20%

80% B (Linear ramp) -

15-20 min: 80% B (Wash)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temp: 40°C.

B. Mass Spectrometry Parameters (ESI+)

-

Ionization: Electrospray Positive (ESI+).

-

Target Ion (Parent): m/z 449.24 [M+H]+.

-

MRM Transitions (Quantification):

-

Quantifier:

(Isopropyl-amine fragment). -

Qualifier:

(Carbazole fragment). -

Note: The parent Carvedilol transitions (

) must be monitored to confirm separation.

-

C. System Suitability Criteria (Self-Validating)

-

Resolution (

): -

Tailing Factor:

for the impurity peak (tertiary amines prone to tailing). -

S/N Ratio:

at the Reporting Threshold (0.05%).

3.2 Workflow Diagram

Figure 2: Step-by-step analytical workflow for confirming N-Isopropyl Carvedilol identity.

Regulatory & Safety Implications

In drug development, N-Isopropyl Carvedilol is categorized as a Process-Related Impurity .[5]

-

ICH Q3A Classification: If the impurity exceeds the identification threshold (usually 0.10% for max daily dose

2g), structural characterization is mandatory. -

Genotoxicity: Unlike N-nitroso impurities, N-alkyl derivatives are generally not considered structural alerts for mutagenicity (cohort of concern), but they must be controlled due to potential off-target adrenergic activity.

-

Control Strategy:

-

Avoid using acetone in the final crystallization step if reductive conditions persist.

-

Implement purge factors during the final salt formation (Carvedilol Phosphate/HBr) to remove the more lipophilic tertiary amine.

-

References

-

ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation, 2006. Link

-

SynThink Research Chemicals. N-Isopropyl Carvedilol Reference Standard Data. SynThink Chemicals, Accessed 2024. Link

-

Santa Cruz Biotechnology. N-Isopropyl Carvedilol Product Analysis. SCBT, Accessed 2024. Link[6]

-

Patel, P. et al. "Development and validation of stability indicating method for the quantitative determination of carvedilol and its related impurities." Journal of Chemical and Pharmaceutical Research, 2015.[4] Link

Sources

Methodological & Application

Application Note: HPLC Method Development for N-Isopropyl Carvedilol Detection

This Application Note is structured to guide researchers through the rationale, execution, and validation of an HPLC method specifically targeting N-Isopropyl Carvedilol , a critical process-related impurity.

Introduction & Scientific Context

N-Isopropyl Carvedilol is a tertiary amine impurity formed during the synthesis of Carvedilol. Chemically identified as 1-(9H-Carbazol-4-yloxy)-3-[amino]-2-propanol, it arises from the over-alkylation of the secondary amine function of Carvedilol or through the use of isopropyl-contaminated reagents.

The Separation Challenge

The structural similarity between Carvedilol and its N-Isopropyl derivative presents a significant chromatographic challenge. Both possess a carbazole moiety (fluorophore/chromophore) and a basic nitrogen center. However, the N-Isopropyl variant is:

-

More Hydrophobic: The addition of the isopropyl group increases retention on Reverse Phase (RP) columns.

-

Sterically Hindered: The tertiary amine center affects pKa and interaction with surface silanols.

Regulatory Impact: Under ICH Q3A(R2), impurities exceeding 0.10% must be identified and quantified. This method is designed to achieve a Limit of Quantitation (LOQ) of <0.05% to ensure strict compliance.

Method Development Logic (The "Why")

Stationary Phase Selection

We utilize a C18 End-capped column (L1 packing).

-

Reasoning: Carvedilol and its impurities are basic. Non-end-capped silanols on silica supports act as weak cation exchangers, causing severe peak tailing for amines. An end-capped column (e.g., Purospher STAR or Hypersil BDS) blocks these sites, ensuring peak symmetry.

Mobile Phase Chemistry

-

Buffer (pH 2.5): We employ a Potassium Dihydrogen Phosphate (KH₂PO₄) buffer adjusted to pH 2.5 with Phosphoric Acid.

-

Mechanism: At pH 2.5, the basic nitrogen atoms in Carvedilol (pKa ~9.7) and N-Isopropyl Carvedilol are fully protonated. This prevents the "on-off" mechanism with residual silanols that occurs near the pKa, sharpening the peaks.

-

-

Ion Pairing (Optional but omitted here): While ion-pairing agents (e.g., heptane sulfonic acid) can be used, they increase equilibration time. We rely on pH control and high-quality silica to avoid them for routine QC robustness.

Thermal Thermodynamics

-

Temperature (50°C):

-

Causality: Higher temperature reduces the viscosity of the mobile phase and increases the mass transfer rate of the bulky Carvedilol molecule into the stationary phase pores. This significantly reduces band broadening and improves resolution between the main peak and the N-Isopropyl impurity.

-

Detailed Experimental Protocol

Equipment & Reagents[1]

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, PDA Detector).

-

Column: Merck Purospher® STAR RP-18 endcapped (250 x 4.6 mm, 5 µm) or equivalent USP L1.

-

Reagents:

-

Acetonitrile (HPLC Grade).

-

Potassium Dihydrogen Phosphate (AR Grade).

-

Orthophosphoric Acid (85%).

-

Water (Milli-Q, 18.2 MΩ).

-

Mobile Phase Preparation

Buffer Solution:

-

Dissolve 2.72 g of KH₂PO₄ in 1000 mL of water.

-

Add 1.0 mL of Triethylamine (TEA) to suppress silanol activity (acting as a sacrificial base).

-

Adjust pH to 2.50 ± 0.05 using dilute Orthophosphoric Acid.

-

Filter through a 0.45 µm nylon membrane.

Mobile Phase A: Buffer Solution : Acetonitrile (90 : 10 v/v). Mobile Phase B: Buffer Solution : Acetonitrile : Methanol (15 : 40 : 45 v/v/v).

Chromatographic Conditions

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temp | 50°C |

| Sample Temp | 10°C (Prevent degradation) |

| Detection | UV at 240 nm (Carbazole absorption max) |

| Run Time | 55 Minutes |

Gradient Program

This gradient is designed to elute polar impurities early, separate Carvedilol, and then elute the hydrophobic N-Isopropyl impurity.

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 100 | 0 | Equilibration |

| 2.0 | 100 | 0 | Isocratic Hold |

| 35.0 | 0 | 100 | Linear Gradient |

| 45.0 | 0 | 100 | Wash Step |

| 46.0 | 100 | 0 | Return to Initial |

| 55.0 | 100 | 0 | Re-equilibration |

Standard & Sample Preparation

Diluent

Diluent: Mobile Phase A : Acetonitrile (50:50 v/v). Note: Using pure acetonitrile as a diluent may cause peak distortion due to the "solvent strength mismatch" effect.

Stock Solutions

-

Carvedilol Standard Stock (1.0 mg/mL): Weigh 50 mg Carvedilol into a 50 mL flask. Dissolve in 25 mL diluent, sonicate, and make up to volume.

-

N-Isopropyl Carvedilol Stock (0.1 mg/mL): Weigh 10 mg of impurity standard (CAS 1246819-01-1) into a 100 mL flask. Dissolve and dilute.

System Suitability Solution (SST)

Spike Carvedilol Stock with N-Isopropyl Carvedilol Stock to achieve a concentration of 0.5% impurity relative to the drug.

-

Target: Resolution (Rs) between Carvedilol and N-Isopropyl Carvedilol must be > 2.0.

Method Logic Visualization

The following diagram illustrates the decision matrix used to optimize the separation of the critical pair (Carvedilol vs. N-Isopropyl Impurity).

Caption: Decision tree highlighting the physicochemical rationale behind column, pH, and temperature selection for optimizing the critical pair separation.

Validation Parameters (ICH Q2)

To ensure trustworthiness, the method must be validated.[1] The following acceptance criteria are recommended:

| Validation Parameter | Acceptance Criteria | Rationale |

| Specificity | No interference at retention time of N-Isopropyl Carvedilol from blank or placebo. | Ensures signal comes only from the impurity. |

| Linearity | R² > 0.999 (Range: LOQ to 150% of limit). | Proves response is proportional to concentration. |

| Accuracy (Recovery) | 85.0% – 115.0% at LOQ level; 90-110% at higher levels. | Verifies extraction efficiency. |

| Precision (Repeatability) | RSD < 5.0% for 6 injections at limit level. | Ensures consistent instrument performance. |

| LOD / LOQ | S/N ratio > 3 (LOD) and > 10 (LOQ). | Defines the sensitivity limit (Target LOQ: 0.03%). |

Troubleshooting Guide

-

Issue: Co-elution of Carvedilol and N-Isopropyl Impurity.

-

Fix: Decrease the slope of the gradient (e.g., extend the gradient time from 35 to 45 mins). Alternatively, increase column temperature to 55°C to sharpen the main peak.

-

-

Issue: Broad/Tailing Peaks.

-

Fix: Check pH of buffer. If pH > 3.0, silanol activity increases. Ensure TEA is added to the buffer. Replace the column if it is old (loss of end-capping).

-

-

Issue: Ghost Peaks.

-

Fix: N-Isopropyl Carvedilol is hydrophobic. Ensure the "Wash Step" (100% B) is long enough to elute highly retained contaminants from previous injections.

-

References

-

United States Pharmacopeia (USP). Carvedilol Monograph: Organic Impurities, Procedure 2.[1][2][3] USP-NF.[2] (Note: Refers to Related Compound E, distinct from N-Isopropyl but uses similar methodology).

-

International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1)..

-

Chatterjee, B., et al. (2011).[4] HPLC-Method for the Quantification of Carvedilol in Human Plasma.[4] Asian Journal of Chemistry.[4] (Provides basis for mobile phase selection).

-

SynThink Chemicals. N-Isopropyl Carvedilol Reference Standard Data. (Verification of CAS and Structure).

-

Merck Millipore. Purospher STAR RP-18 Endcapped Application Note. (Column specifications).

Sources

- 1. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(2-メトキシフェノキシ)エチルアミン United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. asianpubs.org [asianpubs.org]

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of N-Isopropyl Carvedilol in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a comprehensive guide for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Isopropyl Carvedilol in human plasma. N-Isopropyl Carvedilol is a known impurity and potential metabolite of Carvedilol, a widely prescribed beta-blocker.[1] Accurate quantification of this analyte is crucial for pharmaceutical quality control and comprehensive pharmacokinetic studies. This document provides a step-by-step protocol, from sample preparation to method validation, grounded in established scientific principles and regulatory guidelines.

Introduction

Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-1-adrenergic blocking activity, primarily used in the management of hypertension and heart failure.[2] The manufacturing process and metabolic pathways of Carvedilol can lead to the formation of related impurities and metabolites, such as N-Isopropyl Carvedilol.[1] Monitoring these minor components is essential to ensure the safety, efficacy, and quality of the drug product. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[3][4][5] This application note details a systematic approach to developing a robust LC-MS/MS method for N-Isopropyl Carvedilol, suitable for researchers, scientists, and drug development professionals.

Physicochemical Properties of N-Isopropyl Carvedilol

A thorough understanding of the analyte's properties is fundamental to method development.

| Property | Value | Source |

| Chemical Name | 1-(9H-Carbazol-4-yloxy)-3-[amino]-2-propanol | [1][6] |

| CAS Number | 1246819-01-1 | [1][6][7] |

| Molecular Formula | C27H32N2O4 | [6] |

| Molecular Weight | 448.55 g/mol | [6] |

Method Development Strategy

Our approach is to leverage existing knowledge of Carvedilol and its other metabolites' bioanalysis to establish a starting point for N-Isopropyl Carvedilol. The subsequent sections will detail the optimization of each critical parameter.

Mass Spectrometry

The initial step in MS method development is the tuning of the analyte to determine the optimal precursor and product ions, as well as the associated instrumental parameters.

Protocol 2.1.1: Analyte Tuning and Optimization

-

Prepare a 1 µg/mL solution of N-Isopropyl Carvedilol in 50:50 acetonitrile:water with 0.1% formic acid.

-

Infuse the solution directly into the mass spectrometer at a flow rate of 10 µL/min.

-

Perform a full scan in positive electrospray ionization (ESI) mode to identify the protonated molecular ion [M+H]⁺. Based on the molecular weight of 448.55, the expected precursor ion is m/z 449.6.

-

Select the identified precursor ion and perform a product ion scan to determine the fragmentation pattern.

-

Identify the most abundant and stable product ions for Multiple Reaction Monitoring (MRM).

-

Optimize the collision energy (CE) and cone voltage (or equivalent parameter) for each MRM transition to maximize signal intensity.

-

Select a suitable internal standard (IS), such as a stable isotope-labeled N-Isopropyl Carvedilol or a structurally similar compound like Carvedilol-d5, and repeat the tuning process. Propranolol has also been used as an internal standard for Carvedilol analysis.[8]

Table 2.1.2: Predicted and Optimized MS/MS Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |

| N-Isopropyl Carvedilol | 449.6 | To be determined | To be optimized | To be optimized |

| Internal Standard (e.g., Carvedilol-d5) | To be determined | To be determined | To be optimized | To be optimized |

Note: The optimal product ions for Carvedilol are often around m/z 100.10, resulting from the cleavage of the side chain.[8] A similar fragmentation pattern can be anticipated for N-Isopropyl Carvedilol.

Liquid Chromatography

The goal of the chromatographic separation is to achieve a sharp, symmetrical peak for N-Isopropyl Carvedilol, free from interference from matrix components.

Protocol 2.2.1: Chromatographic Method Development

-

Column Selection: Start with a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) as this is commonly used for Carvedilol and its metabolites.[9]

-